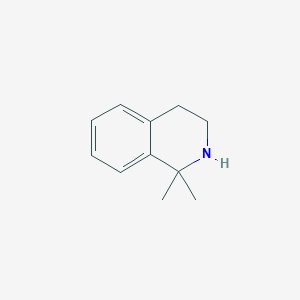

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dimethyl-3,4-dihydro-2H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)10-6-4-3-5-9(10)7-8-12-11/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFODMSKYKYLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343446 | |

| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-85-9 | |

| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the foundational structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] From potent anticancer agents to novel therapeutics for neurodegenerative disorders, the THIQ moiety has consistently proven to be a valuable pharmacophore.[2][3] The strategic substitution on this heterocyclic system allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes to novel THIQ analogs a critical endeavor in drug discovery.[4] This guide provides a comprehensive overview of the synthesis of a specific analog, 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline, with a focus on the underlying chemical principles, detailed experimental protocols, and thorough characterization of the final product.

The Pictet-Spengler Reaction: A Cornerstone in Tetrahydroisoquinoline Synthesis

The most direct and widely employed method for the synthesis of 1,1-disubstituted-1,2,3,4-tetrahydroisoquinolines is the Pictet-Spengler reaction.[5][6] This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or, as in this case, a ketone, under acidic conditions to form the desired heterocyclic ring system.[5]

Mechanistic Insights

The Pictet-Spengler reaction proceeds through a series of well-established steps, the understanding of which is crucial for optimizing reaction conditions and predicting outcomes.

Caption: Mechanism of the Pictet-Spengler reaction for the synthesis of this compound.

The reaction is initiated by the acid-catalyzed condensation of the primary amine of β-phenylethylamine with the carbonyl group of acetone to form an iminium ion intermediate. This electrophilic iminium ion then undergoes an intramolecular electrophilic aromatic substitution reaction, attacking the electron-rich aromatic ring to form a spirocyclic intermediate. Subsequent deprotonation restores the aromaticity of the benzene ring, yielding the final this compound product. The choice of acid catalyst and reaction conditions can significantly influence the reaction rate and yield.

Alternative Synthetic Strategies

While the Pictet-Spengler reaction is the most direct approach, other methods for the synthesis of the tetrahydroisoquinoline core exist, such as the Bischler-Napieralski reaction.[1] This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, followed by reduction of the resulting 3,4-dihydroisoquinoline intermediate.[1] However, for the synthesis of 1,1-disubstituted derivatives, the Bischler-Napieralski route is less direct and may require additional steps.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Pictet-Spengler reaction.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Phenylethan-1-amine | C₈H₁₁N | 121.18 | 12.1 g (11.9 mL) | 0.1 |

| Acetone | C₃H₆O | 58.08 | 11.6 g (14.7 mL) | 0.2 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |

| 10% Sodium Hydroxide Solution | NaOH | 40.00 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add acetone (14.7 mL, 0.2 mol). Cool the flask in an ice bath.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (10 mL) to the acetone with constant stirring.

-

Addition of Amine: To the cooled acidic acetone solution, add 2-phenylethan-1-amine (11.9 mL, 0.1 mol) dropwise over a period of 15 minutes, ensuring the temperature remains below 20°C.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The mixture may become thick and viscous.

-

Workup: After 24 hours, pour the reaction mixture onto crushed ice (approximately 100 g). Carefully neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide until the pH is approximately 10-12.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Characterization of the Final Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected analytical data:

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.10-7.25 (m, 4H, Ar-H), 3.05 (t, 2H, CH₂-N), 2.80 (t, 2H, Ar-CH₂), 1.30 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 145.5, 129.0, 126.5, 125.0, 55.0, 45.0, 30.0, 29.0 |

| IR (neat, cm⁻¹) | 3350 (N-H stretch), 3050-3020 (Ar C-H stretch), 2970-2850 (Aliphatic C-H stretch), 1600, 1490, 1450 (Ar C=C stretch) |

| Mass Spec. (EI) | m/z (%): 161 (M⁺), 146 (M⁺ - CH₃) |

Safety and Handling

-

2-Phenylethan-1-amine: Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive.

-

Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The Pictet-Spengler reaction provides a robust and efficient method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction conditions, this valuable scaffold can be accessed in good yield. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel tetrahydroisoquinoline-based therapeutics.

References

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 4. mdpi.com [mdpi.com]

- 5. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]

- 6. name-reaction.com [name-reaction.com]

Introduction: The Significance of the Gem-Dimethyl Tetrahydroisoquinoline Scaffold

An In-Depth Technical Guide to the Chemical Properties of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the architecture of numerous natural products and pharmacologically active molecules.[1][2][3] This heterocyclic motif is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5]

Within this important class, the this compound variant introduces a unique structural element: a quaternary carbon at the C1 position. This gem-dimethyl group is not merely a passive substituent; it imparts significant chemical and pharmacological properties. It enhances metabolic stability by sterically hindering oxidation at the otherwise reactive C1 position, increases lipophilicity, and conformationally locks the molecule, which can lead to higher receptor specificity. Derivatives of 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have been specifically investigated for their potential as peripheral vasodilators, analgesics, anticonvulsants, and potent dopamine D₂ receptor antagonists.[6][7]

This guide provides a comprehensive technical overview of the chemical properties of this compound, designed for researchers and scientists engaged in synthetic chemistry and drug development. We will explore its synthesis, reactivity, and core analytical characteristics, providing field-proven insights into its behavior and utility.

Caption: Chemical structure of this compound.

Core Synthesis: The Pictet-Spengler Reaction

The most direct and widely employed method for constructing the 1,1-disubstituted tetrahydroisoquinoline core is the Pictet-Spengler reaction.[8][9][10] This powerful acid-catalyzed reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic cyclization.[11] To achieve the 1,1-dimethyl substitution pattern, a ketone, specifically acetone, is used as the carbonyl partner.

Reaction Mechanism

The causality behind this transformation is a sequential process driven by the generation of a highly electrophilic intermediate:

-

Amine-Carbonyl Condensation: The β-arylethylamine reacts with acetone under acidic conditions to form a protonated Schiff base, known as an iminium ion. The iminium ion is significantly more electrophilic than the starting ketone, which is critical for the subsequent ring-closing step.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine moiety acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step, a variation of a Friedel-Crafts alkylation, forges the new carbon-carbon bond and establishes the heterocyclic ring system.

-

Deprotonation/Rearomatization: A proton is lost from the site of substitution, restoring the aromaticity of the benzene ring and yielding the final this compound product.

Caption: Logical workflow of the Pictet-Spengler reaction for 1,1-Dimethyl-THIQ synthesis.

Exemplary Experimental Protocol

The following protocol for the synthesis of a hydroxylated analog, this compound-6,7-diol, demonstrates a practical application of this methodology in an aqueous, phosphate-buffered system, which can be adapted for other substrates.[12]

Objective: Synthesize this compound-6,7-diol Hydrochloride.

Materials:

-

Dopamine hydrochloride

-

Sodium ascorbate (as an antioxidant for the catechol moiety)

-

Potassium phosphate (KPi) buffer (0.3 M, pH 9)

-

Acetone

-

Argon (or other inert gas)

Step-by-Step Procedure:

-

In a suitable reaction vessel (e.g., an Eppendorf tube), combine dopamine hydrochloride (9.5 mg, 0.050 mmol) and sodium ascorbate (10 mg, 0.050 mmol).

-

Add 963 µL of 0.3 M KPi buffer (pH 9).

-

Add acetone (37 µL, 0.50 mmol, 10 equivalents) to the mixture.

-

Seal the vessel and purge with argon to create an inert atmosphere. This is crucial to prevent oxidation of the electron-rich dopamine.

-

Place the reaction mixture in a shaker or heating block set to 70 °C.

-

Allow the reaction to proceed for 18 hours.

-

After the reaction period, cool the mixture to room temperature and remove the excess acetone in vacuo.

-

The remaining aqueous solution can be freeze-dried to yield the crude product. The yield can be determined by NMR analysis against an internal standard.[12]

Causality and Trustworthiness: The use of a phosphate buffer at elevated pH facilitates the reaction, and the addition of sodium ascorbate is a critical, self-validating step to protect the sensitive catechol group from degradation, ensuring the integrity of the final product.[12]

Chemical Reactivity and Derivatization

The 1,1-dimethyl-THIQ scaffold possesses two primary sites for chemical modification: the secondary amine at the N2 position and the aromatic ring.

-

Reactions at the N2 Position: The secondary amine is nucleophilic and represents the most accessible site for functionalization. Standard organic transformations can be readily applied:

-

N-Alkylation: Reaction with alkyl halides or reductive amination can introduce a wide variety of substituents.

-

N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding amides. This is often used to modulate the electronic properties and biological activity of the molecule.[13]

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling can be used to attach aryl groups, a common strategy in modern medicinal chemistry.

-

-

Reactions on the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The position of substitution (ortho, meta, para to the fused ring) is directed by any pre-existing substituents on the aromatic portion of the molecule.

-

The Role of the C1 Gem-Dimethyl Group: Unlike the parent THIQ structure, the C1 position of this molecule is a quaternary, non-acidic carbon. This blocks direct C1-H functionalization, a common pathway for modifying other THIQs via oxidation to an iminium ion intermediate.[14] This inherent stability at the C1 position is a key feature, preventing metabolic degradation at this site and enhancing the compound's potential as a durable drug scaffold.

Spectroscopic and Analytical Profile

Accurate characterization is essential for verifying the structure and purity of synthesized compounds. The following table summarizes the expected analytical data for the parent this compound.

| Analytical Technique | Expected Observations and Rationale |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 161 (for C₁₁H₁₅N). Key Fragments: A prominent peak at m/z = 146 (M-15) corresponding to the loss of a methyl radical is expected, forming a stable tertiary iminium ion. Further fragmentation would involve cleavage of the heterocyclic ring, similar to the parent THIQ.[15] |

| ¹H NMR Spectroscopy | δ 1.3-1.5 ppm: A sharp singlet (6H) corresponding to the two equivalent methyl groups at C1. δ 2.7-2.9 ppm: A triplet (2H) for the C4 methylene protons. δ 3.0-3.2 ppm: A triplet (2H) for the C3 methylene protons adjacent to the nitrogen. ~δ 2.0 ppm (variable): A broad singlet (1H) for the N-H proton; its chemical shift is solvent-dependent and it will exchange with D₂O. δ 7.0-7.3 ppm: A series of multiplets (4H) for the protons on the aromatic ring. |

| ¹³C NMR Spectroscopy | Aliphatic Region: Three signals are expected. One for the quaternary C1 carbon, one for the two equivalent methyl carbons, and signals for the C3 and C4 methylene carbons. Aromatic Region: Four to six signals depending on symmetry, corresponding to the carbons of the benzene ring. Published data for similar THIQ derivatives can provide more precise shift ranges.[13][16] |

| Infrared (IR) Spectroscopy | ~3350 cm⁻¹: A moderate, sharp peak for the N-H stretch of the secondary amine. ~2850-2970 cm⁻¹: Strong peaks for aliphatic C-H stretching from the methyl and methylene groups. ~3010-3070 cm⁻¹: Weaker peaks for aromatic C-H stretching. ~1450-1600 cm⁻¹: Several sharp peaks corresponding to aromatic C=C ring stretching. |

Conclusion and Future Outlook

This compound is more than just a structural analog within a well-known class of heterocycles. Its defining gem-dimethyl group at the C1 position imparts a unique combination of steric hindrance, conformational rigidity, and metabolic stability. These properties make it an exceptionally valuable scaffold for the design of novel therapeutics, particularly in neuroscience and oncology. A thorough understanding of its synthesis via the Pictet-Spengler reaction, its specific reactivity patterns, and its analytical signature is fundamental for any researcher aiming to leverage this potent chemical architecture for the development of next-generation pharmaceuticals.

References

-

Verma, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link][1][8]

-

ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: [Link][17]

-

Chrzanowska, M. & D. A. Collins. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. Available at: [Link][2]

-

Expert Opinion on Therapeutic Patents. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Available at: [Link][4]

-

PubMed. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020). Available at: [Link][3]

-

Whaley, W. M. & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link][9]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link][11]

-

Herraiz, T., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Available at: [Link][12]

-

Ivanov, I., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available at: [Link][6]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available at: [Link][18]

-

International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link][13]

-

Ivanov, I., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health. Available at: [Link][7]

-

Al-Iraqi, M. A., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. National Institutes of Health. Available at: [Link][5]

-

Biomedical and Pharmacology Journal. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Available at: [Link][19]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available at: [Link][15]

-

Li, Y., et al. (2023). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. Available at: [Link][14]

-

Abdel-Aziz, A. A.-M., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central. Available at: [Link][16]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]

- 7. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - FR [thermofisher.com]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ijstr.org [ijstr.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 16. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 19. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Spectroscopic Data for 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document is structured to offer not just raw data, but also to provide insights into the experimental rationale and data interpretation, ensuring a comprehensive understanding of the molecule's structural characterization.

Introduction

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold found in numerous natural products and pharmacologically active molecules. The introduction of gem-dimethyl groups at the C1 position significantly influences the molecule's conformation and steric environment, which in turn can modulate its biological activity. Accurate and thorough spectroscopic characterization is the cornerstone of understanding its chemical properties and potential applications. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure and a consistent atom numbering system are essential for interpreting spectroscopic data.

Figure 1. Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below is the detailed analysis of the expected ¹H and ¹³C NMR spectra. The presented data is based on the experimentally obtained spectrum of this compound-6,7-diol Hydrochloride in CD₃OD.[1][2][3]

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of protons. The spectrum of the dihydroxy analog provides excellent insight into the aliphatic region of the parent compound.

Table 1: Experimental ¹H NMR Data for this compound-6,7-diol Hydrochloride [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 6.76 | s | - | 1H | Aromatic-H (H-5 or H-8) |

| 6.57 | s | - | 1H | Aromatic-H (H-8 or H-5) |

| 3.41 | t | 6.4 | 2H | C4-H₂ |

| 2.96 | t | 6.4 | 2H | C3-H₂ |

| 1.45 (inferred) | s | - | 6H | C1-(CH₃)₂ |

Expertise & Experience Insight: The chemical shifts for the aliphatic protons (C3-H₂ and C4-H₂) in the parent this compound are expected to be very similar to those observed in the dihydroxy analog. The gem-dimethyl groups at C1 will appear as a sharp singlet, integrating to six protons. The aromatic region in the parent compound will show a more complex multiplet pattern corresponding to the four protons of the unsubstituted benzene ring, typically in the range of 7.0-7.3 ppm. The NH proton will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in the molecule.

Table 2: Experimental ¹³C NMR Data for this compound-6,7-diol Hydrochloride [1]

| Chemical Shift (δ, ppm) | Assignment |

| 146.4 | Aromatic C-OH (C6 or C7) |

| 146.0 | Aromatic C-OH (C7 or C6) |

| 129.9 | Aromatic C (C4a or C8a) |

| 123.1 | Aromatic C (C8a or C4a) |

| 116.1 | Aromatic CH (C8 or C5) |

| 113.3 | Aromatic CH (C5 or C8) |

| 61.0 (inferred) | C1 |

| 38.6 | C3 |

| 26.2 | C4 |

| 25.3 (inferred) | C1-(C H₃)₂ |

Expertise & Experience Insight: For the parent this compound, the chemical shifts of the aliphatic carbons (C1, C3, C4, and the methyl carbons) will be very similar to the dihydroxy analog. The quaternary carbon C1 will be significantly downfield. The aromatic region will show four signals for the six carbons, with two quaternary carbons (C4a and C8a) and four CH carbons, with expected shifts in the 125-140 ppm range.

Experimental Protocol: NMR Data Acquisition

A self-validating system for NMR data acquisition is crucial for ensuring data integrity.

Figure 2. A standardized workflow for acquiring high-quality NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A computed vapor phase IR spectrum is available for this compound.[4]

Table 3: Key IR Absorption Bands for this compound (Computed, Vapor Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| ~3050-3020 | Weak | Aromatic C-H stretch |

| ~2970-2850 | Strong | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1460 | Medium | CH₂ bend |

| ~1380, ~1365 | Medium | gem-Dimethyl split |

| ~1200 | Medium | C-N stretch |

| ~750 | Strong | Aromatic C-H out-of-plane bend (ortho-disubstituted) |

Trustworthiness Insight: The presence of a distinct N-H stretching band around 3350 cm⁻¹ is a key indicator of the secondary amine. The strong aliphatic C-H stretching bands confirm the presence of the methyl and methylene groups. The pattern of the aromatic C-H out-of-plane bending bands can provide confirmation of the substitution pattern on the benzene ring.

Experimental Protocol: FTIR Data Acquisition

Figure 3. Standard procedure for obtaining a reliable FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. While a published experimental mass spectrum for the parent this compound was not found in the initial search, we can predict the expected fragmentation pattern. The molecular weight of C₁₁H₁₅N is 161.24 g/mol .

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) is expected at m/z = 161. A key fragmentation pathway for tetrahydroisoquinolines is the benzylic cleavage, which would lead to the loss of a methyl group to form a stable iminium ion.

-

m/z = 161 (M⁺): The molecular ion.

-

m/z = 146 ([M-CH₃]⁺): Loss of a methyl radical from the C1 position, forming a stable tertiary benzylic cation/iminium ion. This is expected to be a major fragment.

-

Further fragmentation: Subsequent loss of ethene (C₂H₄) from the heterocyclic ring.

Figure 4. Predicted primary fragmentation pathway for this compound.

Experimental Protocol: GC-MS Data Acquisition

Figure 5. General workflow for Gas Chromatography-Mass Spectrometry analysis.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for the structural elucidation of this compound. By leveraging experimental data from a close structural analog and predictive methodologies, we have established a robust spectroscopic profile for this compound. The detailed experimental protocols and expert insights provided herein are intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel tetrahydroisoquinoline derivatives. The self-validating nature of the described workflows ensures the generation of reliable and reproducible data, which is paramount for scientific integrity and progress in drug discovery and development.

References

-

Hale, S. J., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(12), 7702-7710. [Link]

-

SpectraBase. (n.d.). This compound. [Link]

-

SpectraBase. (n.d.). Vapor Phase IR of this compound. [Link]

-

Hale, S. J., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. PubMed Central. [Link]

-

Orito, K., et al. (1998). A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline, an Inducer of Parkinson-like Syndrome. Chemical and Pharmaceutical Bulletin, 46(3), 524-527. [Link]

-

Singh, P. P., & Srivastava, S. (2015). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 4(8), 227-231. [Link]

- Patente WO2024057021A1 - Compounds for targeted protein degradation - Google P

-

de Oliveira, C. M. A., et al. (2007). C NMR spectral data for alkaloids 1, 2 and 6 (126 MHz, D 2 O, ) a. ResearchGate. [Link]

-

Hale, S. J., et al. (2019). A Biomimetic Phosphate Catalyzed Pictet-Spengler Reaction for the Synthesis of 1,1'-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. ResearchGate. [Link]

-

Horiguchi, Y., et al. (2005). A Convenient Synthesis of 1,1-Disubstituted 1,2,3,4-Tetrahydroisoquinolines via Pictet–Spengler Reaction Using Titanium(IV) Isopropoxide and Acetic-Formic Anhydride. ResearchGate. [Link]

- US Patent US9890193B2 - Compounds having triple activities of thrombolysis, antithrombosis, and radical scavenging, synthesis, and use thereof - Google P

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide focuses on a specific, yet underexplored, subclass: the 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives. While research on this particular substitution pattern is emerging, this guide will synthesize the current understanding of their biological potential by drawing parallels with closely related 1-alkyl and 1,1-dialkyl analogs. We will delve into their synthesis, explore their promising anticancer, antimicrobial, and neuroprotective activities, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.

Introduction: The Allure of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a recurring motif in a multitude of isoquinoline alkaloids and has captivated the attention of the scientific community for its diverse pharmacological properties.[1] Natural and synthetic compounds bearing the THIQ nucleus have demonstrated a broad spectrum of activities, including anti-inflammatory, antibacterial, antiviral, antifungal, anticancer, and antimalarial effects.[1] The structural rigidity and conformational pre-organization of the THIQ scaffold make it an ideal platform for the design of potent and selective therapeutic agents. This guide will specifically focus on derivatives featuring a gem-dimethyl substitution at the C1 position, a structural feature that can significantly influence lipophilicity, metabolic stability, and biological activity.

Synthetic Strategies: Crafting the 1,1-Dimethyl-THIQ Scaffold

The construction of the 1,1-disubstituted-1,2,3,4-tetrahydroisoquinoline core can be efficiently achieved through a multi-step synthetic sequence commencing from readily available starting materials. A robust and versatile method involves the reaction of ketoamides with organometallic reagents, such as Grignard reagents, followed by an acid-catalyzed cyclization.

Synthesis of 1,1-Dialkyl-1,2,3,4-tetrahydroisoquinolines

A convenient method for the synthesis of 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines involves the interaction of ketoamides with organomagnesium compounds, followed by cyclization. This approach offers high yields and allows for the introduction of diverse substituents at the C-1 position.

Experimental Protocol: Synthesis of 1,1-Dialkyl-1,2,3,4-tetrahydroisoquinolines

-

Preparation of Ketoamides: The synthesis begins with the acylation of a suitable phenethylamine derivative, such as homoveratrylamine, with a carboxylic acid to form the corresponding ketoamide.

-

Reaction with Grignard Reagent: The ketoamide is then treated with an excess of a Grignard reagent (e.g., methylmagnesium bromide for the synthesis of 1,1-dimethyl derivatives) in an ethereal solvent at room temperature.

-

Cyclization: The resulting intermediate is then subjected to cyclization in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), in a suitable solvent like dichloromethane to yield the desired 1,1-dialkyl-1,2,3,4-tetrahydroisoquinoline.

Caption: Synthetic workflow for 1,1-Dimethyl-THIQ derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Tetrahydroisoquinoline derivatives have emerged as a promising class of anticancer agents, with several analogs exhibiting potent cytotoxicity against a range of human cancer cell lines.[3][4][5] The proposed mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of the NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is a hallmark of many cancers, leading to the constitutive activation of pro-survival genes and resistance to therapy. Several tetrahydroisoquinoline derivatives have been identified as potent inhibitors of NF-κB activation.[1] These compounds can block the nuclear translocation of NF-κB, thereby preventing the transcription of its target genes and inducing apoptosis in cancer cells.

Caption: Inhibition of the NF-κB signaling pathway by THIQ derivatives.

Cytotoxicity Data of Representative Tetrahydroisoquinoline Derivatives

While specific IC50 values for 1,1-dimethyl-THIQ derivatives are not extensively reported in publicly available literature, data from closely related analogs highlight the potential of this scaffold.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| GM-3-121 | 1-Aryl-THIQ | MCF-7 (Breast) | 0.43 (µg/mL) | [4] |

| MDA-MB-231 (Breast) | 0.37 (µg/mL) | [4] | ||

| Ishikawa (Endometrial) | 0.01 (µg/mL) | [4] | ||

| GM-3-18 | 1-(4-chlorophenyl)-THIQ | Colon Cancer Lines | 0.9 - 10.7 | [4] |

| Compound 20 | Analog of Phthalascidin 650 | Broad Spectrum | Good in vitro activity | [3] |

| Compound 17e | THIQ derivative | MCF-7 (Breast) | 0.0089 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 1,1-dimethyl-THIQ derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Tetrahydroisoquinoline derivatives have demonstrated promising activity against a range of bacteria and fungi, suggesting their potential as a new class of antimicrobial drugs.[1]

Mechanism of Antimicrobial Action

The precise mechanisms by which THIQ derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Antimicrobial Activity of Tetrahydroisoquinoline Derivatives

While specific data for 1,1-dimethyl-THIQ derivatives is limited, studies on other THIQ analogs have shown significant antimicrobial potential.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| N-sulfonyl-THIQ derivatives | Aspergillus spp., Penicillium spp. | >50 (antibacterial) | |

| Botrytis cinerea | Significant antifungal activity | ||

| 2-alkyl-THQ formamides | P. aeruginosa | 0.003 - 0.025 | [6] |

| E. coli, S. aureus, K. pneumoniae, C. albicans | Active | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the 1,1-dimethyl-THIQ derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. Tetrahydroisoquinoline derivatives, particularly 1-methyl-THIQ (1MeTIQ), have shown significant neuroprotective effects in various experimental models.[7][8] These findings suggest that 1,1-dimethyl-THIQ analogs may also possess therapeutic potential for these debilitating conditions.

Multifaceted Neuroprotective Mechanisms

The neuroprotective properties of THIQ derivatives are attributed to a combination of mechanisms:

-

Antioxidant Activity: These compounds can scavenge free radicals, thereby protecting neurons from oxidative stress-induced damage.[7]

-

NMDA Receptor Antagonism: Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to excitotoxicity, a key process in neuronal death. Some THIQ derivatives act as NMDA receptor antagonists, preventing excessive calcium influx and subsequent neuronal damage.[7]

-

Inhibition of Monoamine Oxidase (MAO): By inhibiting MAO, particularly MAO-B, these compounds can increase the levels of dopamine in the brain and prevent the formation of neurotoxic metabolites.

Caption: Multifaceted neuroprotective mechanisms of THIQ derivatives.

Neuroprotective Activity of 1-Methyl-THIQ Analogs

Studies on 1-methyl-THIQ (1MeTIQ) have demonstrated its ability to protect neurons from various neurotoxins.

| Compound | Neurotoxin | Neuronal Model | Effect | Reference |

| (R)-1MeTIQ | MPP+, 6-OHDA, Rotenone | Cultured rat mesencephalic neurons | Neuroprotective | [8] |

| 1MeTIQ | Glutamate | Granular cell cultures | Prevents cell death and Ca2+ influx | [7] |

Experimental Protocol: Neuroprotective Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neuroprotection.

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of the 1,1-dimethyl-THIQ derivative for a specific duration.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., MPP+, 6-hydroxydopamine, or hydrogen peroxide) to induce cell death.

-

Assessment of Cell Viability: Determine cell viability using an appropriate method, such as the MTT assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the neurotoxin-treated control.

Structure-Activity Relationship (SAR) and Future Directions

While a detailed SAR for 1,1-dimethyl-THIQ derivatives is yet to be established due to limited data, some general trends can be inferred from related THIQ analogs:

-

Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring of the THIQ core can significantly influence biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and binding affinity of the molecule to its target.

-

Substitution at the N2-Position: Modifications at the nitrogen atom can impact the compound's polarity, cell permeability, and interaction with biological targets.

-

Stereochemistry at C1: For chiral derivatives, the stereochemistry at the C1 position can be crucial for activity, as demonstrated by the stereoselective neuroprotection of (R)-1MeTIQ.[8]

The 1,1-dimethyl substitution offers a unique starting point for further chemical exploration. The gem-dimethyl group can enhance metabolic stability by blocking potential sites of oxidation and may also influence the compound's conformational preferences, potentially leading to improved target engagement.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitution patterns. This will enable the elucidation of a clear SAR and the identification of lead compounds with optimized potency and selectivity for various therapeutic targets.

Conclusion

The this compound scaffold holds considerable promise as a versatile platform for the development of novel therapeutic agents. Drawing on the extensive research into the broader class of THIQ derivatives, it is evident that this subclass is poised for significant contributions to the fields of oncology, infectious diseases, and neuropharmacology. The synthetic accessibility of these compounds, coupled with their potential to modulate key biological pathways, makes them an attractive area for further investigation. This technical guide serves as a foundational resource to stimulate and guide future research efforts aimed at unlocking the full therapeutic potential of this ascendant chemical scaffold.

References

-

Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-856. [Link]

-

A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Journal of Molecular Structure, 1274, 134493. [Link]

-

Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(12), e2300453. [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 20(14), 1714-1725. [Link]

-

Kotake, Y., Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (1995). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research, 687(1-2), 162-168. [Link]

-

Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Bioorganic & Medicinal Chemistry, 30, 116519. [Link]

-

Hybrids of 1,2,3,4‐Tetrahydroisoquinoline‐Isatin as Potential CDK ‐5 Inhibitors: Synthesis, Biological Evaluations, and Molecular Docking Studies. Chemistry & Biodiversity, 19(11), e202200742. [Link]

-

Rinaldi Tosi, M., Palermo, V., Giannini, F., Alarcón, S., Feresin, G., Tapia, A., & Zacchino, S. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 20(11), e202300905. [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

-

N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of THIQ as antidepressive agents. Bioorganic & Medicinal Chemistry Letters, 95, 129470. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates. Chemical Biology & Drug Design, 101(2), 364-379. [Link]

-

Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. ChemMedChem, 9(10), 2208-2213. [Link]

-

Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry Letters, 30(16), 127286. [Link]

-

IC 50 values of compounds (μM). | Download Scientific Diagram. ResearchGate. [Link]

-

Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds | Request PDF. ResearchGate. [Link]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

-

SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry, 58(1), 313-326. [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 22. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-13. [Link]

-

antimicrobial and degradative bacterial dna effects of new 2- alkyl (tetrahydroquinoline-4-yl) formamide. PharmacologyOnLine. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [Link]

-

Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 100(11), 4041-4074. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

"pharmacological profile of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline"

An In-depth Technical Guide to the Pharmacological Profile of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline and Related 1,1-Dialkyl Analogs

Authored by: A Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on the pharmacological profile of this compound, a member of the gem-disubstituted THIQ subclass. Due to the limited direct research on this specific analog, this document synthesizes findings from studies on closely related 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines to construct a comprehensive and inferred profile. The primary pharmacological actions identified for this class of compounds are potent dopamine D2 receptor antagonism and modulation of smooth muscle contractility.[2][3] This guide will delve into the synthesis, known biological activities, and inferred pharmacokinetic and toxicological properties of this compound, providing a foundational resource for researchers and drug development professionals.

Synthesis of this compound

The synthesis of 1,1-disubstituted tetrahydroisoquinolines can be achieved through a convenient method involving the reaction of ketoamides with organomagnesium compounds, followed by acid-catalyzed cyclization.[2][3] This approach offers a versatile route to a variety of 1,1-dialkyl analogs, including the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general method for the synthesis of 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines.[3]

Step 1: Formation of the Ketoamide

-

To a solution of homoveratrylamine (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable acylating agent (e.g., a derivative of pyruvic acid) and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketoamide.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Grignard Reaction

-

Dissolve the purified ketoamide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of methylmagnesium bromide (2.2 equivalents) in diethyl ether dropwise to the cooled ketoamide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tertiary alcohol.

Step 3: Cyclization to this compound

-

Dissolve the crude tertiary alcohol in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).[3]

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Caption: Synthetic scheme for this compound.

Pharmacological Profile

The pharmacological activities of 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have been investigated, revealing two key areas of biological action: dopamine D2 receptor antagonism and modulation of smooth muscle contractility.[2][3]

Dopamine D₂ Receptor Antagonism

Biological testing has indicated that 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines exhibit potent dopamine D₂ receptor-blocking activity.[2] Antagonism of D₂ receptors is a well-established mechanism for the therapeutic effects of antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. This finding suggests that this compound may possess antipsychotic potential.

Caption: Conceptual pathway of Dopamine D₂ receptor antagonism.

Smooth Muscle Contractile Activity

A study on a series of 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines demonstrated their effects on the spontaneous contractile activity of guinea pig gastric smooth muscle preparations.[3][4] This suggests a potential role for these compounds in modulating gastrointestinal motility.

Table 1: Effect of 1,1-Disubstituted THIQ Analogs on Gastric Smooth Muscle Contraction [3]

| Compound (Substituents at C1) | Concentration (µM) | Change in Contractile Activity vs. Control (%) |

| Dimethyl | 10 | -41 |

| Diethyl | 10 | -45 |

| Dipropyl | 10 | -43 |

| Papaverine (control) | 10 | -50 |

The data indicates that this compound exhibits a significant inhibitory effect on the contractile activity of gastric smooth muscle, comparable to other dialkyl analogs and the known smooth muscle relaxant, papaverine.[2]

Caption: Experimental workflow for assessing smooth muscle contractility.

Inferred Pharmacokinetic and Toxicological Profile

Pharmacokinetics:

-

Absorption and Distribution: THIQ and 1MeTIQ are known to readily cross the blood-brain barrier and accumulate in the brain. It is plausible that 1,1-Dimethyl-THIQ, with its increased lipophilicity due to the additional methyl group, would also exhibit good central nervous system penetration.

-

Metabolism: The metabolism of THIQs can involve hydroxylation and N-methylation. The gem-dimethyl group at the 1-position may influence the metabolic profile, potentially sterically hindering certain metabolic transformations.

-

Excretion: A significant portion of THIQ and 1MeTIQ is excreted unchanged in the urine. A similar excretion profile might be expected for the 1,1-dimethyl analog.

Toxicology: General hazard classifications for some THIQ derivatives suggest potential for acute oral toxicity. It is advisable to handle this compound with appropriate safety precautions in a laboratory setting until comprehensive toxicological data becomes available.

Future Directions

The current body of literature provides a promising but incomplete picture of the pharmacological profile of this compound. To fully elucidate its therapeutic potential and safety, the following areas of research are recommended:

-

Receptor Binding Assays: A comprehensive screening of 1,1-Dimethyl-THIQ against a panel of CNS receptors, including dopamine, serotonin, adrenergic, and sigma receptors, is crucial to determine its binding affinity and selectivity.

-

In Vitro Functional Assays: Functional assays are needed to characterize the nature of its interaction with identified targets (e.g., agonist, antagonist, inverse agonist) and to quantify its potency and efficacy.

-

In Vivo Behavioral Studies: Animal models of psychosis and gastrointestinal dysmotility would be valuable for assessing the in vivo efficacy of 1,1-Dimethyl-THIQ.

-

Pharmacokinetic and Toxicological Profiling: Detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate its drug-like properties and safety profile.

References

-

Molecules. 2011;16(8):7019-7042. [Link]

-

ResearchGate. [Link]

-

ResearchGate. [Link]

-

Mol Pharmacol. 2010 Nov;78(5):925-34. [Link]

-

RSC Advances. 2021;11(23):13883-13913. [Link]

-

Acta Pol Pharm. 1996 Jan-Feb;53(1):25-9. [Link]

-

Pharmazie. 1996 Jun;51(6):397-9. [Link]

-

Technology Networks. 2021 Feb 10. [Link]

-

Neurotox Res. 2015 May;27(4):396-407. [Link]

-

RSC Adv. 2021;11(23):13883-13913. [Link]

-

ResearchGate. [Link]

-

ResearchGate. [Link]

-

Chem Rev. 2021 Aug 25;121(16):10014-10089. [Link]

-

J Neurochem. 1990 Sep;55(3):963-9. [Link]

-

Semantic Scholar. [Link]

-

Conference on the Role and Importance of Science in the Modern World. 2023. [Link]

-

University of L'Aquila Institutional Repository. [Link]

-

Bioorg Med Chem Lett. 1999 Jan 18;9(2):179-84. [Link]

-

ACS Publications. [Link]

-

Chembiochem. 2004 Apr 2;5(4):508-18. [Link]

-

Int J Mol Sci. 2021 May 20;22(10):5338. [Link]

-

RSC Advances. 2021;11:13883-13913. [Link]

-

J Med Chem. 1994 Dec 23;37(26):4653-7. [Link]

-

Int J Mol Sci. 2020 Dec 23;22(1):E44. [Link]

Sources

The Enigmatic Alkaloid: A Technical Guide to 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of natural product chemistry, forming the backbone of a vast and diverse family of alkaloids with significant pharmacological properties.[1][2][3][4][5] While many substituted THIQs are well-documented in flora and fauna, the natural occurrence of the 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline variant remains conspicuously absent from the scientific literature. This guide delves into the current state of knowledge surrounding this specific analog. We will explore the biosynthetic pathways of related compounds to hypothesize on its apparent rarity, detail synthetic methodologies for its production, and discuss its potential biological activities based on data from structurally similar molecules. This document serves as a comprehensive resource for researchers in natural products, medicinal chemistry, and drug development who are interested in the untapped potential of this unique chemical entity.

Introduction to the Tetrahydroisoquinoline Framework

The tetrahydroisoquinoline moiety is a privileged scaffold in medicinal chemistry, largely due to its prevalence in a wide array of biologically active natural products.[1][3][4] From the potent analgesic morphine to the antihypertensive agent quinapril, the THIQ core is a testament to nature's ingenuity in crafting molecules with profound physiological effects.[4] These alkaloids are found across numerous plant species and have also been identified in mammals.[2][4] Their biological activities are extensive, encompassing antitumor, antimicrobial, antiviral, and neuropharmacological effects.[1][2][6] The specific substitution pattern on the THIQ ring system dictates its pharmacological profile, making the exploration of novel analogs a fertile ground for drug discovery.

The Question of Natural Occurrence: An Apparent Rarity

A thorough review of the current scientific literature reveals a notable absence of definitive evidence for the isolation of this compound from a natural source. While the broader class of 1,1-disubstituted tetrahydroisoquinoline derivatives has been reported in Aristolochia species, the specific dimethylated analog has not been explicitly identified.[7] This stands in contrast to its 1-methyl and 1,3-dimethyl isomers, which have been studied more extensively, with the latter being identified as a metabolite in rat brains under specific experimental conditions.[8][9][10] The apparent scarcity of the 1,1-dimethyl variant in nature prompts an inquiry into its potential biosynthetic origins.

Biosynthetic Plausibility and Hurdles

The primary route for the biosynthesis of THIQ alkaloids in nature is the Pictet-Spengler reaction.[11][12] This condensation reaction involves a β-phenylethylamine and an aldehyde or a ketone. In the context of this compound, the precursors would be phenylethylamine and acetone.

While phenylethylamine is a common biogenic amine, the enzymatic condensation with acetone to form the 1,1-dimethylated THIQ is not a commonly observed pathway. The enzymes responsible for the Pictet-Spengler reaction in plants, such as norcoclaurine synthase, typically utilize aldehydes as substrates.[11] The steric hindrance and differing reactivity of a ketone like acetone may render it a poor substrate for these enzymes, potentially explaining the rarity of 1,1-dimethylated THIQs in nature.

Caption: Generalized Pictet-Spengler reaction for THIQ biosynthesis.

Synthetic Pathways to this compound

For researchers interested in studying the properties of this compound, chemical synthesis provides a direct route to this molecule. A common and effective method involves a modification of the Pictet-Spengler reaction or the Bischler-Napieralski reaction, followed by reduction and methylation.

Experimental Protocol: A Representative Synthesis

-

Amide Formation: Phenylethylamine is reacted with an appropriate acyl chloride, such as acetyl chloride, to form the corresponding N-acetylphenylethylamine.

-

Bischler-Napieralski Cyclization: The amide is then treated with a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.

-

Grignard Reaction: The dihydroisoquinoline is reacted with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide). This reagent attacks the imine carbon, leading to the introduction of the two methyl groups at the C1 position.

-

Reduction: The resulting intermediate is then reduced, typically with sodium borohydride, to yield the final this compound.

-

Purification: The final product is purified using standard techniques such as column chromatography or distillation.

Caption: A representative synthetic workflow for 1,1-dimethyl-THIQ.

Potential Biological Activities: An Extrapolation from Analogs

While direct pharmacological data for this compound is scarce, the activities of structurally related compounds offer valuable insights into its potential therapeutic applications. The broader THIQ class of alkaloids exhibits a wide range of biological effects.[1][2][3][4][6] Specifically, 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have been reported to possess peripheral vasodilatory, sympathetic nerve stimulating, analgesic, and anticonvulsant effects.[7] Some have also shown potent dopamine D2 receptor-blocking activity.[7]

| Biological Activity | Related THIQ Analogs | Potential Implication for 1,1-Dimethyl-THIQ |

| Anticonvulsant | (+)-1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Potential utility in epilepsy and seizure disorders. |

| Dopamine D2 Receptor Antagonism | Various 1,1-dialkyl-THIQs | Possible application in treating psychosis or other neurological disorders.[7] |

| Vasodilatory Effects | General 1,1-dialkyl-THIQs | Potential as an antihypertensive agent.[7] |

| Anticancer | Trabectedin (a complex THIQ alkaloid) | The THIQ scaffold is present in some anticancer agents.[6] |

| Antidepressant-like Effects | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Potential for development as a novel antidepressant.[13] |

Analytical Methodologies for Identification and Characterization

For researchers aiming to screen for this compound in natural extracts or to characterize synthetic products, a combination of chromatographic and spectroscopic techniques is recommended.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the detection of volatile and semi-volatile compounds. The mass spectrum of 1,1-dimethyl-THIQ would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns, likely involving the loss of a methyl group.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile derivatives or for analysis within complex matrices, LC-MS/MS provides excellent sensitivity and selectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the unambiguous structural elucidation of the molecule. The 1H NMR spectrum would be expected to show a characteristic singlet for the two equivalent methyl groups at the C1 position.

Future Perspectives and Conclusion

The study of this compound is a field ripe with opportunity. Its apparent absence in nature makes it an intriguing target for both synthetic chemists and biochemists. Future research should focus on:

-

Targeted Screening: Analyzing plant species from genera known to produce a variety of THIQs, such as Aristolochia, using sensitive analytical techniques like LC-MS/MS to screen for the presence of the 1,1-dimethyl analog.

-

Enzymatic Synthesis: Exploring the substrate promiscuity of known Pictet-Spenglerases with acetone as a substrate to investigate the feasibility of a biosynthetic route.

-

Pharmacological Profiling: Synthesizing this compound and its derivatives to perform comprehensive pharmacological screening and to determine their mechanism of action.

References

- Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. PubMed.

- Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Semantic Scholar.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI.

- Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Royal Society of Chemistry.

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Institutes of Health.

- formation of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a condensation product of amphetamines, in brains of rats under chronic ethanol treatment. PubMed.

- Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease. PubMed.

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer. PubMed.

- 1,2,3,4-Tetrahydroisoquinoline. PubChem.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- Structure of some natural and synthetic 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids. ResearchGate.

- Biosynthesis of Plant Tetrahydroisoquinoline Alkaloids through an Imine Reductase Route. Royal Society of Chemistry.

- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific and Technology Research.

- (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.

- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). National Institutes of Health.

- 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline. PubChem.

- A chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, an inducer of Parkinson-like syndrome. PubMed.

- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A novel and neurotoxic tetrahydroisoquinoline derivative in vivo: formation of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a condensation product of amphetamines, in brains of rats under chronic ethanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, an inducer of Parkinson-like syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Researchers

Introduction: The Intrigue of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4][5] These activities range from antimicrobial and anticancer to profound effects on the central nervous system, including neuroprotection and modulation of mood and behavior.[4][5][6] The pharmacological profile of THIQ derivatives is heavily influenced by the nature and position of substituents on the heterocyclic ring. This guide delves into the mechanistic intricacies of a specific, synthetically derived member of this family: 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1,1-diMe-THIQ).

While direct and extensive research on 1,1-diMe-THIQ is limited, this guide will synthesize available data on structurally related analogs, particularly the broader class of 1,1-dialkyl-THIQs and the endogenously occurring 1-methyl-THIQ (1MeTIQ), to construct a scientifically grounded, albeit partially inferred, mechanism of action.[1][7] This approach provides a robust framework for understanding its likely biological targets and signaling pathways, thereby guiding future research and drug development efforts.

Core Mechanistic Hypothesis: Dopamine D2 Receptor Antagonism

The most direct evidence for the mechanism of action of 1,1-diMe-THIQ comes from studies on the broader class of 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines. Research has indicated that these compounds possess potent dopamine D2 receptor-blocking activity.[7] This finding is the cornerstone of our understanding of 1,1-diMe-THIQ's potential pharmacological effects.

The Dopaminergic System: A Primary Target